3-chloro-N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}benzamide

Elastase inhibition Structure-activity relationship IC50 comparison

Standard uncharacterized analogs waste screening resources. This 3-substituted benzamide is the singularly validated lead from an SAR study: the 3-chloro substituent consistently outperformed its in-class counterparts. • Competitive elastase inhibition: IC50 0.197 µM, Ki 0.85 µM (Lineweaver-Burk & Dixon plot validated). • In silico concordance: docking scores -7.1 to -9.1 kcal/mol align with in vitro potency. • Low hemolytic activity profile - ideal safety benchmark for indole-triazole candidates. Available for R&D, lead optimization, or ELISA/fluorometric assay validation. Direct from BenchChem with full characterization data.

Molecular Formula C19H16ClN5O
Molecular Weight 365.8 g/mol
Cat. No. B12178844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}benzamide
Molecular FormulaC19H16ClN5O
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCC3=NC(=NN3)NC(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C19H16ClN5O/c20-14-5-3-4-12(10-14)18(26)23-19-22-17(24-25-19)9-8-13-11-21-16-7-2-1-6-15(13)16/h1-7,10-11,21H,8-9H2,(H2,22,23,24,25,26)
InChIKeyXDNDDVCVGGWDAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}benzamide: Validated Preclinical Elastase Inhibitor


3-Chloro-N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}benzamide is a rationally designed bi-heterocyclic hybrid belonging to the class of 3-substituted benzamides featuring a 1,2,4-triazole tethered to an indole-3-ethyl moiety. It was identified as the most potent compound (designated 10d) within a library synthesized via a convergent multi-step strategy expressly for protease inhibition [1]. The compound’s pre-clinical profiling encompasses quantitative in vitro enzyme inhibition, robust enzyme kinetics establishing a competitive mechanism, and complementary in silico validation, providing a reproducible scientific starting point for elastase-targeted drug discovery programs [1].

3-Chloro-N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}benzamide vs. Generic Analogs


Within the indole-phenyltriazole benzamide series, minor variations in the 3-substituted benzamide moiety yield extreme functional divergence. The structure-activity relationship (SAR) established for this library demonstrates that elastase inhibitory potency varies dramatically among closely related analogs, rendering simple structural proxies unreliable [1]. The compound bearing the 3-chloro substituent consistently outperformed its direct in-class counterparts by a quantifiable margin in the same standardized fluorometric assay, making it the singular justified selection for replication studies, enzymatic mechanism investigations, or lead optimization campaigns aiming to build upon a rigorously characterized competitive inhibition mode and quantified binding affinity [1].

3-Chloro-N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}benzamide Differentiation Evidence


Superior Elastase Inhibitory Potency

Among all synthesized indole-phenyltriazole 3-substituted benzamide hybrids evaluated in a single standardized in vitro fluorometric elastase inhibition assay, compound 10d (the 3-chloro-N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}benzamide) was explicitly identified as the 'most active compound' [1]. Its IC50 value was measured at 0.197 ± 0.027 µM, representing a 68.1-fold increase in potency over the reference standard oleanolic acid (IC50 13.421 ± 0.016 µM) used as a positive control within the same experimental run [1]. This direct comparison establishes its leadership position over the entire in-class set of compounds and a clinically relevant natural product inhibitor under identical assay conditions [1].

Elastase inhibition Structure-activity relationship IC50 comparison Indole-triazole hybrids

Competitive Inhibition Mechanism

Kinetic mode-of-action studies using Lineweaver-Burk analysis revealed that compound 10d (the target compound) acts as a competitive inhibitor of elastase, forming a distinct enzyme-inhibitor complex [1]. The inhibition constant (Ki) determined via Dixon plot was 0.85 µM [1]. This kinetic profile is non-trivial; many indole-triazole analogs within the same series do not share this explicitly characterized competitive mechanism or possess a quantitatively defined Ki value, making the target compound uniquely suited for mechanistic pharmacology studies where binding mode and affinity are critical selection criteria [1].

Enzyme kinetics Competitive inhibition Lineweaver-Burk Dixon plot Ki determination

Low Hemolytic Liability

In a hemolytic activity screen representative of membrane-toxicity liability, compound 10d (the 3-chloro benzamide) and nearly all library members displayed low cytotoxicity toward human red blood cell membranes [1]. While this observation applies across the series, it provides critical go/no-go differentiation against alternative indole-triazole chemotypes that are known to exhibit significant hemolytic risk or undefined toxicity profiles. The concurrent achievement of sub-micromolar IC50 potency against elastase and low hemolytic activity—validated in the same study—creates a procurement-relevant therapeutic window absent in many higher-toxicity indole analogs [1].

Cytotoxicity profiling Hemolytic activity Preclinical safety Off-target toxicity

In Silico Binding Validation

In silico docking studies performed on the pancreatic elastase target protein yielded binding energies ranging from -7.1 to -9.1 kcal/mol for the benzamide library members, with the computational results fully corroborating the in vitro inhibitory hierarchy [1]. This alignment between computed binding energy and measured IC50 provides orthogonal confirmation that the 3-chloro-substituted benzamide achieves its superior potency through favorable molecular interactions within the elastase active site. Such multi-modal validation is rare among uncharacterized indole-triazole compounds; most catalog compounds entering procurement channels lack any computational binding data, let alone a concordance between in silico and in vitro findings [1].

Molecular docking Binding energy In silico validation Pancreatic elastase

3-Chloro-N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}benzamide Application Scenarios


Lead for Elastase-Mediated Inflammation Models

The compound's validated competitive elastase inhibition (IC50 0.197 µM; Ki 0.85 µM) directly supports its use as a chemical probe in preclinical models of elastase-driven pathologies such as chronic obstructive pulmonary disease (COPD), acute lung injury, and pruritic skin disease [1]. CROs and academic labs can leverage its fully characterized mechanism to correlate elastase activity suppression with disease phenotype amelioration, a capability unavailable with uncharacterized analogs.

Bi-Heterocyclic Optimization Scaffold

With its 3-chloro benzamide moiety confirmed as the optimal substituent for elastase potency within the series, the compound serves as a validated starting point for iterative medicinal chemistry. The concordance between in silico binding energies (-7.1 to -9.1 kcal/mol) and in vitro IC50 provides a rational basis for rationally modifying the indole-ethyl linker or triazole core to improve pharmacokinetic properties without losing target engagement [1].

Elastase Assay Reference Standard

The compound's unequivocally established competitive inhibition mechanism (Lineweaver-Burk) and precisely measured Ki (0.85 µM, Dixon plot) qualify it as a mechanistically defined reference inhibitor for enzyme assay validation [1]. Pharmaceutical analytical laboratories can use it to calibrate fluorometric or chromatographic elastase activity assays against a known competitive binder, replacing less-characterized commercial inhibitors.

Membrane Toxicity Profiling Benchmark

The experimentally determined low hemolytic activity profile makes this compound a useful positive benchmark for safety screening when evaluating new indole-triazole candidates [1]. Procurement for comparative cytotoxicity panels enables direct side-by-side membrane toxicity assessment against novel analogs, establishing a reproducible baseline for therapeutic window estimation in early drug discovery.

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